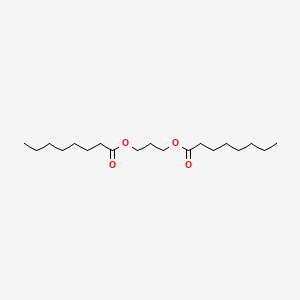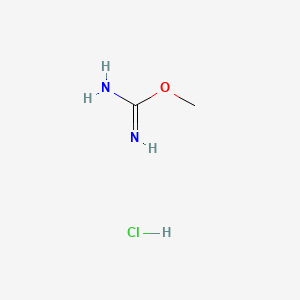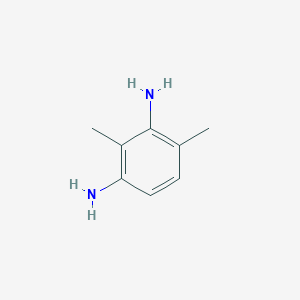
2,4-ジメチルベンゼン-1,3-ジアミン
概要
説明
2,4-Dimethylbenzene-1,3-diamine: is an aromatic diamine compound with the molecular formula C8H12N2. It is also known as 2,4-dimethyl-1,3-benzenediamine. This compound is characterized by the presence of two methyl groups and two amino groups attached to a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications.
科学的研究の応用
2,4-Dimethylbenzene-1,3-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and proteins .
Mode of Action
It is likely that it undergoes electrophilic aromatic substitution, a common reaction for aromatic amines . In this reaction, the compound forms a sigma-bond with the target, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted product .
Biochemical Pathways
Based on its structural similarity to other aromatic amines, it may be involved in various biochemical reactions, including those involving electrophilic aromatic substitution .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
Based on its potential mode of action, it may lead to the formation of substituted products through electrophilic aromatic substitution .
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dimethylbenzene-1,3-diamine can be synthesized through several methods, including:
Nitration and Reduction: The nitration of 2,4-dimethylnitrobenzene followed by catalytic hydrogenation or reduction using reducing agents like iron and hydrochloric acid.
Amination: Direct amination of 2,4-dimethylbenzene using ammonia or amines in the presence of catalysts.
Industrial Production Methods
Industrial production of 2,4-dimethylbenzene-1,3-diamine typically involves large-scale nitration of 2,4-dimethylnitrobenzene followed by reduction. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2,4-Dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidation products.
Reduction: Further reduction can lead to the formation of more reduced amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: More reduced amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
類似化合物との比較
2,4-Dimethylbenzene-1,3-diamine can be compared with other similar compounds such as:
2,6-Dimethylbenzene-1,3-diamine: Similar structure but with methyl groups in different positions.
1,3-Benzenediamine: Lacks the methyl groups, leading to different reactivity and applications.
2,4-Dimethylaniline: Contains only one amino group, affecting its chemical behavior.
特性
IUPAC Name |
2,4-dimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBLEUZLLURXTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405019 | |
| Record name | 2,4-dimethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13438-26-1 | |
| Record name | 2,4-dimethylbenzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
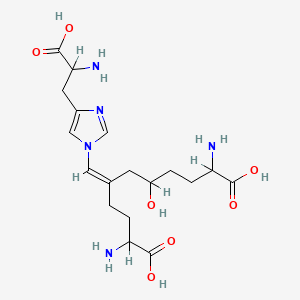

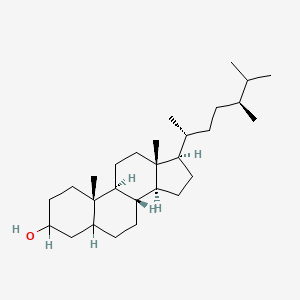
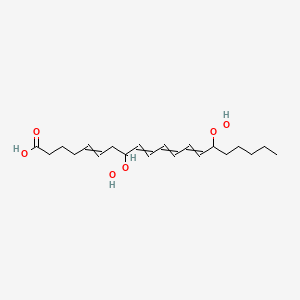
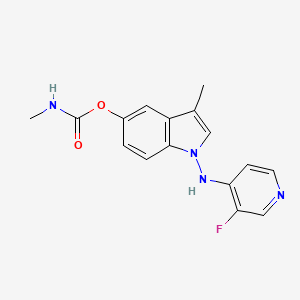
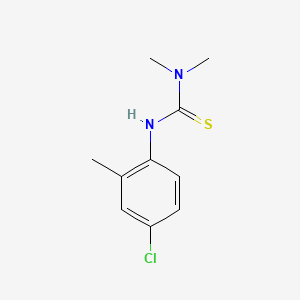
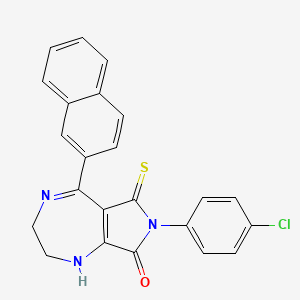
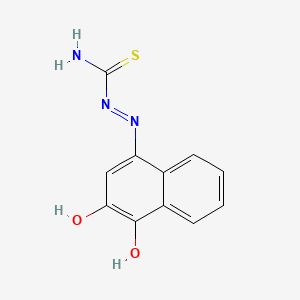
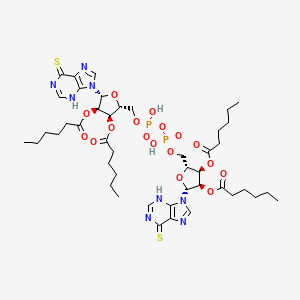
![(1R,9R,13R)-10-(furan-3-ylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1229467.png)


